molecular formula C21H28O4 B585141 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione CAS No. 95042-81-2

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione

Cat. No.: B585141
CAS No.: 95042-81-2
M. Wt: 344.451
InChI Key: PCXMTNULYFCPPW-SJIZYOMUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione typically involves the hydroxylation of pregna-1,4-diene-3,20-dione at the 6beta and 17 positions. This can be achieved through various chemical reactions, including the use of sodium sulfite and sodium hydroxide in methanol, followed by hydrolysis and crystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction can reduce the double bonds in the diene structure.

    Substitution: This reaction can replace the hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield saturated hydrocarbons .

Scientific Research Applications

6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione has a wide range of scientific research applications, including:

Properties

IUPAC Name

(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,24-25H,5-6,8-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXMTNULYFCPPW-SJIZYOMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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